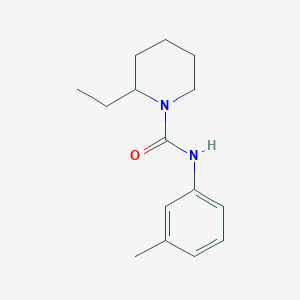![molecular formula C24H17N3O2S B5318409 2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide, commonly known as BCA, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. BCA is a derivative of 1,3-benzothiazole, which is a heterocyclic compound that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
科学研究应用
BCA has been the subject of much scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. BCA has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, BCA has been shown to possess antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.
作用机制
The mechanism of action of BCA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, BCA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
BCA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, BCA has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its overall health benefits. BCA has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
One of the main advantages of using BCA in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced with relative ease. In addition, BCA has been shown to possess potent antitumor activity against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one limitation of using BCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on BCA. One area of research is the development of new synthetic methods for BCA that may be more efficient or environmentally friendly. Another area of research is the identification of the specific enzymes that BCA targets in cancer cells, which may lead to the development of more targeted cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of BCA and its potential applications in other areas, such as viral and bacterial infections.
合成方法
The synthesis of BCA involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with thionyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This is then reacted with 2-(1,3-benzothiazol-2-yl)acetonitrile in the presence of a base to form the desired product, BCA. The synthesis of BCA is relatively simple and can be carried out in a laboratory setting with relative ease.
属性
IUPAC Name |
2-[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c25-15-18(24-27-20-11-5-7-13-22(20)30-24)14-17-8-4-6-12-21(17)29-16-23(28)26-19-9-2-1-3-10-19/h1-14H,16H2,(H,26,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHCCLHQOWTLA-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)


![ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)

![2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5318431.png)